molecular formula C11H16ClN3O2 B1438011 N-(3-acetamidophenyl)-2-(methylamino)acetamide hydrochloride CAS No. 1172266-38-4

N-(3-acetamidophenyl)-2-(methylamino)acetamide hydrochloride

Cat. No. B1438011
M. Wt: 257.72 g/mol
InChI Key: JLMFWUINOIRURH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“N-(3-acetamidophenyl)-2-(methylamino)acetamide hydrochloride” is a complex organic compound. It contains an acetamidophenyl group, which is a phenyl (benzene) ring with an acetamide (CH3CONH2) substituent. It also has a methylamino (NH-CH3) group and an acetamide group attached to the second carbon atom .


Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of these groups around the central carbon atom. The presence of the phenyl ring, acetamide, and methylamino groups would likely result in a complex three-dimensional structure .


Chemical Reactions Analysis

The reactivity of this compound would be influenced by the presence of the phenyl ring and the various functional groups. The acetamide groups might be involved in reactions with acids or bases, and the phenyl ring might undergo electrophilic aromatic substitution reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the polar acetamide groups might make it more soluble in polar solvents .

Scientific Research Applications

Anticonvulsant Properties

A study on 2-acetamido-N-benzyl-2-(methoxyamino)acetamides discussed the anticonvulsant activities of similar compounds. These activities were attributed to the stereochemical arrangements and hydrogen bonding within the molecules, suggesting potential applications in the development of anticonvulsant drugs (Camerman et al., 2005).

Environmental Impact and Metabolism

Research on the metabolism of chloroacetamide herbicides and their metabolites in human and rat liver microsomes has shown how similar compounds are processed biologically, which is essential for understanding their environmental impact and potential toxicity (Coleman et al., 2000).

Antimalarial Activity

A synthesis and structure-activity relationship study of tebuquine and related compounds demonstrated antimalarial activity, highlighting the importance of such compounds in medicinal chemistry and the development of new antimalarial drugs (Werbel et al., 1986).

Chemical Synthesis and Characterization

Studies on the synthesis and characterization of related compounds have explored their chemical properties and potential applications as intermediates in the synthesis of biologically active agents. For example, water-soluble aminoaryloxy-methylamino cosubstituted polyphosphazenes have been investigated for their utility as polymeric carriers for biologically active agents (Gwon, 2001).

Agricultural Applications

The study on soil reception and activity of acetochlor and other herbicides as affected by wheat straw and irrigation sheds light on how similar chemical compounds behave in agricultural settings, influencing herbicide efficacy and environmental safety (Banks & Robinson, 1986).

Future Directions

The study and application of “N-(3-acetamidophenyl)-2-(methylamino)acetamide hydrochloride” would depend on its physical and chemical properties, as well as its biological activity. Potential future directions could include further study of its synthesis, reactivity, and potential uses .

properties

IUPAC Name

N-(3-acetamidophenyl)-2-(methylamino)acetamide;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15N3O2.ClH/c1-8(15)13-9-4-3-5-10(6-9)14-11(16)7-12-2;/h3-6,12H,7H2,1-2H3,(H,13,15)(H,14,16);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JLMFWUINOIRURH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=CC(=CC=C1)NC(=O)CNC.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16ClN3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

257.72 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(3-acetamidophenyl)-2-(methylamino)acetamide hydrochloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-(3-acetamidophenyl)-2-(methylamino)acetamide hydrochloride
Reactant of Route 2
Reactant of Route 2
N-(3-acetamidophenyl)-2-(methylamino)acetamide hydrochloride
Reactant of Route 3
Reactant of Route 3
N-(3-acetamidophenyl)-2-(methylamino)acetamide hydrochloride
Reactant of Route 4
Reactant of Route 4
N-(3-acetamidophenyl)-2-(methylamino)acetamide hydrochloride
Reactant of Route 5
Reactant of Route 5
Reactant of Route 5
N-(3-acetamidophenyl)-2-(methylamino)acetamide hydrochloride
Reactant of Route 6
Reactant of Route 6
N-(3-acetamidophenyl)-2-(methylamino)acetamide hydrochloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.